Perfluorobutanesulfonic acid chemical properties and structure
Perfluorobutanesulfonic acid chemical properties and structure
An In-depth Technical Guide to the Chemical Properties and Structure of Perfluorobutanesulfonic Acid (PFBS)
Introduction
Perfluorobutanesulfonic acid (PFBS), a member of the broad class of per- and polyfluoroalkyl substances (PFAS), is a synthetic chemical characterized by a fully fluorinated four-carbon chain linked to a sulfonic acid functional group.[1] This structure, specifically the immense strength of the carbon-fluorine bonds, imparts exceptional chemical and thermal stability, making PFBS and related compounds highly persistent in the environment.[1][2][3] Initially introduced as a replacement for longer-chain PFAS like perfluorooctanesulfonic acid (PFOS), PFBS has been utilized in various industrial and consumer applications, including stain-resistant coatings, food packaging, and firefighting foams.[1][4][5] Its persistence, high mobility in water, and potential for bioaccumulation have led to increasing scientific and regulatory scrutiny.[1] This guide provides a detailed overview of the chemical structure and physicochemical properties of PFBS, along with common experimental protocols for its analysis.
Chemical Structure and Identification
PFBS consists of a nine-fluorine, four-carbon (perfluorobutyl) chain attached to a sulfonic acid moiety. The IUPAC name is 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonic acid.[1][6] Due to its strong acidic nature, it predominantly exists in its anionic form, perfluorobutanesulfonate, under typical environmental pH conditions.[7]
Physicochemical Properties
PFBS is a strong acid that can appear as a colorless liquid or a solid.[1][6][8] Its physicochemical properties are critical for understanding its environmental fate and transport. Due to its fluorinated nature, it exhibits high stability and mobility, particularly in aquatic systems.[1] The quantitative properties of PFBS are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulfonic acid | [1][6][9] |
| Synonyms | PFBS, Nonaflate, FC-98 | [1][10] |
| CAS Number | 375-73-5 | [1][6] |
| Chemical Formula | C₄HF₉O₃S | [1][6] |
| Molar Mass | 300.10 g/mol | [1] |
| Appearance | Colorless liquid or solid | [1][6][8] |
| Boiling Point | 210–212 °C | [1][6][8] |
| Melting Point | -21 °C to -93.9 °C | [11][12] |
| Density | 1.811 g/mL at 25 °C | [6] |
| Vapor Pressure | 0.0268 mm Hg at 25 °C | [8] |
| Water Solubility | High; reported values range from 510 mg/L to 1000 g/L. The potassium salt (K+PFBS) has a solubility of 52.6 g/L. | [6][7][13] |
| Acidity (pKa) | ~ -3.3 (Estimated); considered a very strong acid. | [6][10] |
| Log Koc | 1.2 – 2.7; indicates high mobility in soil and sediment. | [6][7] |
Chemical Stability and Reactivity
The defining characteristic of PFBS is its exceptional stability. The molecule is resistant to hydrolysis, oxidation, photodegradation, and general abiotic degradation under typical environmental conditions.[2][7] This high level of persistence is a direct result of the carbon-fluorine bonds, which are among the strongest single bonds in organic chemistry.[1] Consequently, PFBS does not break down easily, leading to its classification as a "forever chemical" and its potential for long-range transport in the environment.[1][4]
Experimental Protocols for Analysis
The quantification of PFBS, particularly at the trace levels found in environmental and biological samples, requires highly sensitive and selective analytical methods. The standard and most widely accepted technique is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[14][15][16]
Methodology: LC-MS/MS Analysis of PFBS
-
Sample Collection and Storage : Samples (e.g., water, soil, plasma) must be collected in containers free of PFAS contamination, typically polypropylene. Storage conditions are critical to prevent degradation or contamination.
-
Sample Preparation / Extraction : The goal is to isolate and concentrate PFBS from the sample matrix while removing interfering substances.
-
Aqueous Samples (e.g., Drinking Water) : Solid-Phase Extraction (SPE) is the most common method, as specified in US EPA Method 537.[16] The sample is passed through a sorbent cartridge (e.g., polystyrene-divinylbenzene) which retains PFBS. The analyte is then eluted with a solvent like methanol.
-
Solid Samples (e.g., Soil, Tissue) : Extraction is typically performed using a solvent (e.g., methanol, acetonitrile). Tissue samples are first homogenized.[15]
-
Biological Fluids (e.g., Plasma, Serum) : Protein precipitation, often using acetonitrile, is a common first step to remove proteins that can interfere with analysis.[14][15]
-
-
Liquid Chromatographic (LC) Separation :
-
Technique : Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used for separation.[14]
-
Stationary Phase (Column) : A C18 column is most frequently employed.[15][16]
-
Mobile Phase : A gradient elution is performed using a mixture of an aqueous phase (e.g., water with ammonium acetate or formic acid) and an organic phase (e.g., methanol or acetonitrile).[15][16] This separates PFBS from other PFAS and matrix components based on polarity.
-
-
Mass Spectrometric (MS) Detection :
-
Ionization : The LC eluent is introduced into the mass spectrometer. TurboIonspray or Electrospray Ionization (ESI) in negative ion mode is the standard technique for PFBS, as the sulfonic acid group readily loses a proton to form a negative ion ([M-H]⁻).[15]
-
Analysis : Tandem mass spectrometry (MS/MS) is used for quantification. The PFBS precursor ion (m/z 299) is isolated, fragmented, and a specific product ion is monitored for detection, providing high selectivity and minimizing matrix interference.
-
References
- 1. Perfluorobutanesulfonic acid - Wikipedia [en.wikipedia.org]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. CAS 30334-69-1: Perfluorobutanesulfonamide | CymitQuimica [cymitquimica.com]
- 4. glitc.org [glitc.org]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. Perfluorobutanesulfonic acid | C4F9SO3H | CID 67815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
- 8. Introduction - NTP Technical Report on the Toxicity Studies of Perfluoroalkyl Sulfonates (Perfluorobutane Sulfonic Acid, Perfluorohexane Sulfonate Potassium Salt, and Perfluorooctane Sulfonic Acid) Administered by Gavage to Sprague Dawley (Hsd:Sprague Dawley SD) Rats (Revised) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mzCloud – Perfluoro 1 butanesulfonic acid PFBS [mzcloud.org]
- 10. Human Metabolome Database: Showing metabocard for Perfluorobutanesulfonic acid (HMDB0246220) [hmdb.ca]
- 11. accustandard.com [accustandard.com]
- 12. michigan.gov [michigan.gov]
- 13. lookchem.com [lookchem.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Toxicokinetics of perfluorobutane sulfonate (PFBS), perfluorohexane-1-sulphonic acid (PFHxS), and perfluorooctane sulfonic acid (PFOS) in male and female Hsd:Sprague Dawley SD rats after intravenous and gavage administration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
